2-(Diallylamino)ethylamine
Description
Historical Context of Polyfunctional Amine Compounds in Organic Synthesis
Polyfunctional amines, molecules containing one or more amine functional groups alongside other reactive moieties, have a rich history in organic synthesis. britannica.com Their utility stems from the diverse reactivity profiles these combinations afford. Early applications saw naturally occurring polyfunctional amines, such as alkaloids like ephedrine (B3423809) and mescaline, utilized for their medicinal properties. britannica.combritannica.com In industrial settings, the development of synthetic routes to produce large quantities of aliphatic amines, often through the reaction of alcohols with ammonia (B1221849), paved the way for their widespread use. britannica.com These processes typically yield mixtures of primary, secondary, and tertiary amines, which can then be employed in the synthesis of a vast array of products, including pharmaceuticals, dyes, and polymers. britannica.combritannica.com The ability of amines to act as nucleophiles, bases, and to form salts with acids underpins their versatility in chemical reactions. britannica.com
Structural Classification and Nomenclature within Dialkylaminoethylamine Derivatives
Amines are systematically classified based on the number of carbon-containing groups attached to the nitrogen atom. allen.in Primary amines have one, secondary amines have two, and tertiary amines have three. allen.in 2-(Diallylamino)ethylamine falls into the category of a tertiary amine. The nomenclature of amines can follow several conventions. In the case of polyfunctional amines, the amine group is often designated with the prefix "amino" when other functional groups of higher precedence are present. eopcw.com For a compound like this compound, the name clearly indicates an ethylamine (B1201723) backbone where the amino nitrogen is substituted with two allyl groups. The "2-" signifies the position on the ethyl chain where the diallylamino group is attached. This systematic naming provides a clear and unambiguous description of the molecule's structure.
Dialkylaminoethylamine derivatives represent a broad class of compounds characterized by a core ethylamine structure with two alkyl groups attached to the terminal nitrogen. The nature of these alkyl groups can vary significantly, influencing the compound's physical and chemical properties. For instance, 2-(Dimethylamino)ethylamine is a well-known derivative where the alkyl groups are methyls. chemimpex.com This class of compounds is recognized for its utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries. chemimpex.comsmolecule.com
Significance of this compound in Advanced Chemical Synthesis and Materials Science Research
The significance of this compound in contemporary research lies in its dual functionality. The tertiary amine group can act as a nucleophile or a base, while the two allyl groups provide sites for polymerization and other addition reactions. This makes it a valuable monomer in the synthesis of specialty polymers and polyamines. smolecule.com These resulting polymers can exhibit enhanced properties such as improved adhesion and durability, making them suitable for applications in coatings and adhesives, particularly in demanding sectors like the automotive and aerospace industries. chemimpex.com
In the realm of chemical synthesis, this compound serves as a versatile intermediate. The amino group facilitates nucleophilic substitution reactions, enabling the introduction of the diallylaminoethyl moiety into various molecular scaffolds. The allyl groups can participate in a range of chemical transformations, including cycloadditions and polymerizations, opening avenues for the creation of complex heterocyclic compounds and novel polymeric materials.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 25077-82-1 |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Purity | Typically ≥ 97% |
| InChI Key | CHWMPPNDIBLYMB-UHFFFAOYSA-N |
Note: This data is compiled from publicly available sources and is intended for research purposes only.
Overview of Research Trajectories for Unsaturated Tertiary Amine Systems
Research into unsaturated tertiary amine systems is a dynamic and expanding area. A key focus is on leveraging the unique reactivity of these compounds in catalysis and polymer science. For example, tertiary amines are known to have high CO2 absorption capacities, although with slower absorption rates compared to primary and secondary amines. mdpi.com This has led to research into mixed amine systems to optimize CO2 capture processes. mdpi.comresearchgate.net
In the field of polymer chemistry, unsaturated tertiary amines are crucial as monomers and as ligands in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org For instance, Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), a related tertiary amine, is a highly effective ligand in copper-catalyzed ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. acs.org
Furthermore, the development of biocatalytic cascades for the asymmetric synthesis of tertiary amines from α,β-unsaturated ketones represents a significant advancement. acs.org These methods offer highly efficient and stereoselective routes to chiral amines, which are valuable building blocks in medicinal chemistry. acs.org The ongoing exploration of new catalysts and synthetic methodologies for unsaturated tertiary amines promises to unlock novel applications in materials science, catalysis, and pharmaceutical development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-bis(prop-2-enyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMPPNDIBLYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCN)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395797 | |
| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25077-82-1 | |
| Record name | 2-(DIALLYLAMINO)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Diallylamino Ethylamine
Established Synthetic Pathways for Diallylamine (B93489) Derivatives and Analogues
The formation of the carbon-nitrogen bonds in 2-(Diallylamino)ethylamine relies on well-documented synthetic pathways common in amine chemistry. The choice of pathway often depends on the availability of precursors, desired scale, and economic feasibility.
A primary and straightforward method for synthesizing tertiary amines is the nucleophilic substitution reaction between a secondary amine and an alkyl halide. In this approach, diallylamine acts as the nucleophile, attacking an electrophilic two-carbon precursor bearing a leaving group, such as a halogen.
The reaction typically involves the direct alkylation of diallylamine with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. The lone pair of electrons on the nitrogen atom of diallylamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.
Reaction Scheme: (C₃H₅)₂NH + X-CH₂CH₂-NH₂ → (C₃H₅)₂N-CH₂CH₂-NH₂ + HX (where X = Cl, Br)
This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid (HX) byproduct, which would otherwise form an ammonium (B1175870) salt with the amine, quenching its nucleophilicity. A potential side reaction is the further alkylation of the product, leading to the formation of a quaternary ammonium salt, although this is generally less favorable than the initial reaction. Direct alkylation of amines can sometimes be difficult to control, potentially leading to mixtures of secondary, tertiary, and quaternary amine products. masterorganicchemistry.com
Reductive amination is a versatile and widely used method for preparing amines from carbonyl compounds. libretexts.org This process involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. wikipedia.org This reaction can often be performed in a single "one-pot" procedure. youtube.com
For the synthesis of this compound, this pathway would involve the reaction of diallylamine with a suitable two-carbon carbonyl compound, such as glyoxal (B1671930) or an aminoacetaldehyde equivalent. The initial reaction between the secondary amine (diallylamine) and the aldehyde forms an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent.
A key advantage of this method is its high selectivity, which avoids the overalkylation issues sometimes seen with direct alkylation of halides. masterorganicchemistry.com The choice of reducing agent is critical. Mild reducing agents are preferred as they can selectively reduce the iminium ion without reducing the initial carbonyl compound. masterorganicchemistry.com
| Reducing Agent | Typical Characteristics |
| Sodium cyanoborohydride (NaBH₃CN) | A common and selective agent for reductive amination; stable in mildly acidic conditions (pH 4-5) required for imine formation. masterorganicchemistry.comchemistrysteps.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for reducing imines and enamines. masterorganicchemistry.com |
| Palladium on Carbon with Hydrogen (H₂/Pd) | A versatile catalytic hydrogenation method that effectively reduces the C=N bond under mild conditions. wikipedia.org |
Modern organic synthesis has introduced several advanced methods for C-N bond formation, particularly through transition metal catalysis. These routes offer alternative pathways to unsaturated amines and their derivatives.
Another approach is the hydroamination of dienes, where an amine is added across a double bond. Palladium catalysts bearing specific bisphosphine ligands have been shown to facilitate the reaction of hydrazine (B178648) and hydroxylamine (B1172632) derivatives with dienes to form allylamine (B125299) products. nih.gov Such strategies could potentially be adapted for the synthesis of complex unsaturated amines. These catalytic methods often provide high regioselectivity and can be more atom-economical than traditional stoichiometric reactions. nih.gov
Catalytic Systems in the Synthesis of this compound and Related Structures
Catalysis is fundamental to modern chemical manufacturing, offering pathways that are more efficient, selective, and sustainable. Both homogeneous and heterogeneous catalysts play significant roles in the synthesis of amines.
Homogeneous catalysts, which exist in the same phase as the reactants, are prized for their high activity and selectivity at mild reaction temperatures and pressures. In the context of amine synthesis, transition metal complexes are widely employed.
Ruthenium, rhodium, iridium, and palladium complexes have been extensively investigated for reactions such as the hydrogenation of amides and nitriles, and for reductive amination via hydrosilylation. rsc.orgrsc.orgresearchgate.net For example, ruthenium-triphos (1,1,1-tris(diphenylphosphinomethyl)ethane) systems have been reported to catalyze the selective hydrogenation of amides to amines. rsc.org Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high performance in the N-alkylation of amines using alcohols as alkylating agents. organic-chemistry.org
| Catalyst Type | Example Reaction | Advantages |
| Ruthenium-Triphos Complexes | Hydrogenation of amides to amines. rsc.org | High selectivity and activity under relatively mild conditions. |
| Iridium-NHC Complexes | N-alkylation of amines using alcohols. organic-chemistry.org | High catalytic performance for creating secondary and tertiary amines. |
| Palladium-Bisphosphine Complexes | Hydroamination of dienes. nih.gov | Control over regioselectivity in C-N bond formation. |
These catalysts function by creating a specific coordination environment around the metal center, which activates the substrates and guides the reaction along a desired pathway, minimizing side products.
For large-scale industrial production, heterogeneous catalysts are often preferred. These catalysts are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), which greatly simplifies their separation from the reaction mixture, allowing for easy recycling and continuous operation. rsc.org
The industrial preparation of ethylamines is commonly performed by reacting ethanol (B145695) with ammonia (B1221849) or other amines in the presence of hydrogen over a heterogeneous catalyst. google.com These catalysts are often composed of metals like copper, cobalt, or nickel supported on high-surface-area materials such as alumina (B75360). google.com
Recent developments have focused on creating more robust and selective heterogeneous catalysts. Zirconium-based catalysts, such as ZrO₂ and ZrO(OH)₂, have been successfully used for the reductive amination of aromatic aldehydes to produce tertiary amines. rsc.org Another innovative approach involves the use of metal nanoparticles supported on polymers. For instance, palladium(0) nanoparticles supported on a cross-linked poly(allylamine) gel have been shown to be recyclable and highly selective catalysts for hydrogenation reactions. psu.edu The use of heterogeneous catalysts is a cornerstone of green chemistry, as it often leads to processes with minimal waste and avoids the use of toxic reagents. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
Achieving a high yield of this compound while minimizing side products is critically dependent on the careful optimization of several reaction parameters. The solvent, temperature, and pressure all play pivotal roles in directing the course of the synthesis.
Solvent Effects in Dialkylaminoethylamine Synthesis
The choice of solvent is a critical factor that can significantly influence the reaction rate and product yield in the synthesis of amines. The polarity of the solvent can affect the solubility of reactants and stabilize transition states, thereby altering the reaction kinetics. mdpi.com In syntheses involving amines, solvents such as water, dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), ethanol, and tetrahydrofuran (B95107) (THF) have been shown to produce markedly different outcomes. researchgate.net
For instance, in a model three-component reaction for the synthesis of 2-iminothiazoles involving ethylamine (B1201723), the solvent choice had a profound impact on the product yield. While reactions in water and DMF gave poor yields, changing the solvent to ethanol and then to THF dramatically improved the yield. researchgate.net This highlights the importance of screening various solvents to find the optimal medium for a specific transformation. Generally, aprotic polar solvents are often favored in Menshutkin-type reactions (alkylation of an amine), which are a common route to compounds like this compound. tue.nl
Table 1: Effect of Solvent on Product Yield in a Model Amine Synthesis
This table illustrates the significant impact of solvent choice on the final product yield in a representative reaction involving an ethylamine precursor. Data is adapted from a study on a related synthesis. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Room Temp | Trace |
| 2 | Water | 10-15 | 25 |
| 3 | DMF | Room Temp | Trace |
| 4 | DMF | 10-15 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 55 |
| 6 | Ethanol | 10-15 | 70 |
| 7 | THF | 10-15 | 80 |
Influence of Temperature and Pressure on Reaction Kinetics
Temperature is a key parameter in controlling the rate of N-alkylation reactions. An increase in temperature typically accelerates the reaction rate. tue.nl However, excessively high temperatures can lead to undesirable side reactions, such as polymerization of the allyl groups or decomposition of reactants and products. For N-alkylation of aromatic amines, reaction temperatures can range from 50°C to over 300°C, with higher temperatures generally increasing conversion but potentially reducing selectivity for the desired product. google.comgoogle.com In many cases, N-alkylation reactions are carried out at elevated temperatures, often above 100°C, and may require sealed systems to prevent the loss of volatile reactants. beilstein-journals.org
Pressure can also affect the reaction, particularly when gaseous reactants are involved or when the reaction volume changes significantly. In the alkylation of aromatic amines with gaseous olefins like ethylene, pressures can range from 50 to 3000 psig. google.com While pressure's effect on selectivity may be less pronounced than that of temperature, it remains an important variable to consider for optimizing the reaction, especially in industrial-scale production. google.com
Purification and Isolation Techniques in Preparative Organic Chemistry
The isolation of pure this compound from a reaction mixture requires effective purification techniques. As amines are basic, they present unique challenges and opportunities for separation.
Acid-Base Extraction: A classic and effective method involves liquid-liquid extraction. The basic amine can be protonated by washing the organic reaction mixture with a dilute aqueous acid (e.g., HCl). The resulting ammonium salt is water-soluble and partitions into the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be collected, and the free amine regenerated by adding a base (e.g., NaOH) and extracted back into an organic solvent. reddit.com
Chromatography: Flash column chromatography is a common purification method, but the basic nature of amines can cause them to interact strongly with the acidic silica (B1680970) gel, leading to poor separation and "streaking" of the compound on the column. reddit.combiotage.com This issue can be mitigated in several ways:
Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine, to the solvent system can neutralize the acidic sites on the silica, allowing the desired amine to elute more cleanly. biotage.com
Alternative Stationary Phases: Using basic alumina or amine-functionalized silica columns can prevent the unwanted acid-base interaction, often resulting in much better separation. biotage.combiotage.com
Distillation and Precipitation: For liquid amines, distillation is a viable purification method, particularly for removing non-volatile impurities. google.com Another technique involves precipitating the amine as a salt. For example, adding an acid like HCl in a non-polar solvent can cause the amine hydrochloride salt to precipitate, which can then be isolated by filtration. reddit.com
Table 2: Comparison of Amine Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Reversible salt formation to change solubility. | Scalable, inexpensive, removes non-basic impurities effectively. | Requires product to be acid-stable; can generate significant aqueous waste. |
| Standard Silica Chromatography | Adsorption based on polarity. | High resolution for many compound classes. | Poor peak shape (streaking) for basic amines due to strong interaction with acidic silica. biotage.com |
| Modified Chromatography | Neutralizing or eliminating acidic stationary phase sites. | Greatly improved peak shape and separation for amines. biotage.combiotage.com | More expensive stationary phases (amine-functionalized silica) or requires additives. |
| Distillation | Separation based on boiling point differences. | Effective for removing non-volatile or very high-boiling impurities. google.com | Requires the product to be thermally stable; not effective for impurities with similar boiling points. |
Derivatization Strategies of this compound Precursors
The synthesis of this compound can be approached from different starting points, either by building the diallylamino group onto an existing ethylamine structure or by attaching an ethylamine unit to a pre-formed diallylamine molecule.
Introduction of the Diallylamino Moiety onto Ethylamine Scaffolds
This strategy involves starting with a molecule that already contains the ethylamine framework and subsequently introducing the two allyl groups. A common method is the palladium-catalyzed Tsuji-Trost reaction, which involves the allylation of nucleophiles. nih.gov In this context, a protected ethylamine derivative could act as the nucleophile, reacting with an allylic substrate (like allyl acetate (B1210297) or allyl chloride) in the presence of a palladium catalyst to form the C-N bond. nih.gov Using a protecting group on the amine, such as a 2-nitrosulfonamide (nosyl) group, can increase the nucleophilicity and allow for controlled allylation. The protecting group can then be removed under mild conditions to yield the final product. nih.gov
Another approach is the direct hydroamination of dienes. For example, a palladium-catalyzed reaction of a protected ethylamine with a 1,3-diene can yield allylamine derivatives. nih.gov
Functionalization of Parent Ethylamines to Yield Diallyl Derivatives
The most direct conceptual route is the N-alkylation of ethylamine with an allyl halide, such as allyl bromide. However, this reaction is notoriously difficult to control and often results in a mixture of products. chemguide.co.ukmasterorganicchemistry.com The initial reaction of ethylamine (a primary amine) with an allyl halide produces the mono-allylated secondary amine, N-allylethylamine.
The problem is that the secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This means it reacts faster with the remaining allyl halide, leading to the formation of the desired tertiary amine, this compound. Unfortunately, the reaction doesn't stop there; the tertiary amine can react further to form a quaternary ammonium salt. chemguide.co.uklibretexts.org This over-alkylation leads to a complex mixture of products that is difficult to separate, resulting in a low yield of the target compound. masterorganicchemistry.com
To achieve selective synthesis of the tertiary amine, specific strategies must be employed, such as using a large excess of the initial ethylamine to favor the mono-alkylation product, followed by a second, separate alkylation step under different conditions. Alternatively, advanced catalytic systems, for instance those based on molybdenum or platinum, can offer higher selectivity for monoallylation, which could then be followed by a second allylation step. organic-chemistry.org
Chemical Reactivity and Transformation Studies of 2 Diallylamino Ethylamine
Reactions Involving the Tertiary Amine Functionality
The tertiary amine group in 2-(Diallylamino)ethylamine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This electron pair enables the amine to act as a nucleophile and a base, participating in reactions such as protonation, nucleophilic attack, and quaternization.
As a tertiary amine, this compound is a weak base that can accept a proton from an acid to form a diallylaminoethylammonium salt. This acid-base reaction is a reversible equilibrium. The position of this equilibrium is dependent on the pH of the solution.
The basicity of amines is influenced by the electronic effects of the groups attached to the nitrogen atom. In the case of this compound, the alkyl groups (diallyl and ethyl) have a positive inductive effect (+I), which increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia (B1221849). Generally, for sp3-hybridized nitrogens, the basicity follows the trend: tertiary > secondary > primary amine. mnstate.edu
The equilibrium for the protonation of this compound in water can be represented as follows:
(CH₂=CHCH₂)₂NCH₂CH₂NH₂ + H₂O ⇌ (CH₂=CHCH₂)₂NCH₂CH₂NH₃⁺ + OH⁻
Table 1: Comparison of pKb Values for Selected Amines
| Amine | Structure | pKb |
| Ammonia | NH₃ | 4.75 |
| Ethylamine (B1201723) | CH₃CH₂NH₂ | 3.2 |
| Diethylamine | (CH₃CH₂)₂NH | 3.02 |
| Triethylamine | (CH₃CH₂)₃N | 3.14 |
| This compound (estimated) | (CH₂=CHCH₂)₂NCH₂CH₂NH₂ | ~3-4 |
Note: The pKb for this compound is an estimation based on general trends for aliphatic amines.
The lone pair of electrons on the nitrogen atom of the tertiary amine in this compound allows it to act as a nucleophile, a species that donates an electron pair to an electrophile. libretexts.org This nucleophilic character is fundamental to many of its reactions. The rate and extent of these reactions are influenced by both the electronic and steric environment of the nitrogen atom.
The nucleophilicity of amines generally follows the trend of their basicity, with secondary amines often being the most nucleophilic, followed by primary and then tertiary amines. While tertiary amines are strong bases, their nucleophilicity can be diminished by steric hindrance from the three alkyl groups, which can impede their approach to an electrophilic center. masterorganicchemistry.com
This compound can participate in various nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in SN2 reactions, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu It can also react with carbonyl compounds, such as acid chlorides and esters, in nucleophilic acyl substitution reactions to form amides. libretexts.orgchemguide.co.uk
Tertiary amines, such as this compound, can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgchemguide.co.uklibretexts.orglumenlearning.com In this reaction, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom. libretexts.orglibretexts.orgchemguide.co.uklibretexts.orglumenlearning.com This reaction proceeds until all four positions on the nitrogen are substituted, as there are no longer any protons to be removed. chemguide.co.uklibretexts.org
The general reaction is as follows:
(CH₂=CHCH₂)₂NCH₂CH₂NH₂ + R-X → [(CH₂=CHCH₂)₂NCH₂CH₂NH₂R]⁺X⁻
Where R-X is an alkyl halide.
The rate of quaternization is influenced by several factors, including the structure of the amine, the nature of the alkyl halide, the solvent, and the temperature. researchgate.net For instance, the reaction rate generally increases with increasing temperature. researchgate.net Studies on the quaternization of similar tertiary amines, like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), have shown that the reaction proceeds readily with various alkyl iodides. researchgate.netd-nb.info The progress of these reactions can be monitored by techniques such as 1H NMR spectroscopy. researchgate.netd-nb.info
Table 2: Factors Influencing Quaternization Reactions
| Factor | Effect on Reaction Rate |
| Temperature | Higher temperature generally increases the rate. researchgate.net |
| Alkyl Halide | Reactivity order: I > Br > Cl. |
| Solvent | Polar aprotic solvents are generally preferred. masterorganicchemistry.com |
| Steric Hindrance | Increased steric hindrance around the nitrogen can decrease the rate. masterorganicchemistry.com |
Reactions of the Allyl Moieties in this compound
The two allyl groups in this compound provide additional sites for chemical transformations, particularly those involving the carbon-carbon double bonds. These reactions include radical polymerization and electrophilic additions, which allow for the modification of the allyl groups and the synthesis of polymers.
The allyl groups of this compound can participate in radical polymerization reactions. Radical polymerization is a chain reaction that involves three main steps: initiation, propagation, and termination. youtube.com
Initiation: The process is typically initiated by a radical initiator, which is a molecule that can readily decompose to form free radicals. These radicals then react with an allyl group of this compound to generate a new radical on the monomer.
Propagation: The newly formed radical can then add to the double bond of another this compound molecule, propagating the polymer chain. This step repeats, leading to the formation of a long polymer chain. youtube.com
Termination: The polymerization process is terminated when two growing polymer chains react with each other, or when a radical reacts with an impurity.
The polymerization of monomers containing tertiary amine functionalities, such as derivatives of 2-(dimethylamino)ethyl methacrylate (DMAEMA), has been extensively studied. rsc.orgrsc.org These studies provide insights into the potential polymerization behavior of this compound. The rate of polymerization can be influenced by factors such as the monomer concentration, initiator concentration, temperature, and solvent. rsc.orgrsc.org
The carbon-carbon double bonds in the allyl groups of this compound are electron-rich and are therefore susceptible to attack by electrophiles. chemistrysteps.comchemistrystudent.com This leads to electrophilic addition reactions, where the double bond is broken and new single bonds are formed with the electrophile and a nucleophile. chemistrysteps.comquimicaorganica.org
A common example of an electrophilic addition reaction is the addition of a hydrogen halide (HX), such as HBr or HCl. The reaction proceeds in a two-step mechanism. In the first step, the electrophilic hydrogen atom of the HX is attacked by the π electrons of the double bond, forming a carbocation intermediate and a halide ion. chemistrysteps.com The formation of the more stable carbocation is favored, following Markovnikov's rule. chemistrysteps.com In the second step, the halide ion acts as a nucleophile and attacks the carbocation, forming the final product. chemistrysteps.com
The general mechanism for the electrophilic addition of HX to one of the allyl groups is as follows:
(CH₂=CHCH₂)₂NCH₂CH₂NH₂ + H-X → (CH₃-⁺CHCH₂)₂NCH₂CH₂NH₂ + X⁻ (Carbocation formation)
(CH₃-⁺CHCH₂)₂NCH₂CH₂NH₂ + X⁻ → (CH₃-CHXCH₂)₂NCH₂CH₂NH₂ (Nucleophilic attack)
Other electrophiles that can add across the double bonds of the allyl groups include halogens (e.g., Br₂), water in the presence of an acid catalyst (hydration), and various other reagents. chemistrysteps.comsavemyexams.com These reactions provide a means to functionalize the allyl groups and introduce a variety of different chemical moieties onto the this compound molecule.
Olefin Metathesis Reactions with Other Unsaturated Systems
Olefin metathesis is a versatile reaction that involves the redistribution of carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.org The diallyl functionality of this compound makes it a suitable substrate for various types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.gov These reactions are typically catalyzed by ruthenium or molybdenum alkylidene complexes, such as Grubbs' catalysts. organic-chemistry.orgnih.gov
Ring-Closing Metathesis (RCM): Intramolecular RCM of this compound would lead to the formation of a nitrogen-containing heterocyclic compound, specifically a dehydro-azepine derivative. This reaction is driven by the formation of a stable cyclic product and the release of a small volatile olefin, such as ethylene. organic-chemistry.org
Cross-Metathesis (CM): In cross-metathesis, this compound can react with other olefins to form new, functionalized unsaturated products. The outcome of the reaction depends on the nature of the other olefin and the reaction conditions. This approach can be used to introduce various functional groups onto the allyl side chains.
Ring-Opening Metathesis Polymerization (ROMP): While this compound itself does not undergo ROMP, it can be used as a cross-linking agent in the ROMP of cyclic olefins. The two allyl groups can participate in the polymerization of a strained cyclic olefin, leading to the formation of a cross-linked polymer network.
The efficiency and selectivity of these metathesis reactions are highly dependent on the catalyst used and the reaction conditions. The presence of the amine functionality in this compound can potentially coordinate to the metal center of the catalyst, which may influence its activity and selectivity. nih.gov
| Metathesis Reaction Type | Description | Potential Product from this compound |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form a cyclic olefin. | Dehydro-azepine derivative |
| Cross-Metathesis (CM) | Intermolecular reaction with another olefin. | Functionalized unsaturated amines |
| Ring-Opening Metathesis Polymerization (ROMP) | Can act as a cross-linker with cyclic olefins. | Cross-linked polymer networks |
Intermolecular and Intramolecular Reactions of this compound
Self-Polymerization Mechanisms and Pathways
The diallyl functionality of this compound makes it susceptible to polymerization. Self-polymerization can occur through various mechanisms, primarily initiated by radicals, cations, or coordination catalysts. The presence of two allyl groups allows for the potential of both linear polymerization and cross-linking.
Radical polymerization is a common method for polymerizing allyl compounds. The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from an allyl group to form a resonance-stabilized allylic radical. This radical can then propagate by adding to the double bond of another monomer molecule. Due to the allylic nature of the radical, chain transfer reactions are common, which can limit the molecular weight of the resulting polymer.
Cationic polymerization can also be initiated, particularly in the presence of a strong acid. The acid protonates the amino group, and the resulting ammonium ion can initiate the polymerization of the allyl groups.
Coordination polymerization, using transition metal catalysts, can also be employed. These catalysts can provide better control over the polymerization process, potentially leading to polymers with higher molecular weights and more defined structures.
The polymerization of analogous monomers, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), has been extensively studied, often utilizing techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to achieve well-defined polymers. nih.govmdpi.com Similar strategies could be applied to the polymerization of this compound to control the polymer architecture.
Cross-Linking Reactions with Bifunctional Monomers for Network Formation
This compound, with its two reactive allyl groups, is an effective cross-linking agent. It can be co-polymerized with bifunctional or multifunctional monomers to form three-dimensional polymer networks. dtu.dk The properties of the resulting network, such as its swelling behavior, mechanical strength, and thermal stability, can be tuned by varying the concentration of the cross-linker and the nature of the co-monomer. rsc.org
For example, in free-radical copolymerization with a vinyl monomer, the allyl groups of this compound can react with the growing polymer chains, leading to the formation of cross-links. The efficiency of cross-linking can be influenced by the reactivity ratios of the monomers.
Cross-linked polymers derived from monomers containing dimethylamino groups have been investigated for various applications. For instance, nanogels of poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] have been synthesized via dispersion polymerization. nih.gov The cross-linking density and resulting particle size can be controlled by adjusting the concentration of the cross-linking monomer.
The quaternization of the tertiary amine in this compound, for example with sulfobetaine groups, can introduce zwitterionic properties, enabling pH-responsive behavior in the resulting polymer networks. This functionalization can be performed post-polymerization to modify the properties of the cross-linked material.
Stability and Degradation Pathways of this compound in Diverse Chemical Environments
Oxidative Stability and Degradation Mechanisms
The oxidative stability of amines is a critical factor in many of their applications, as degradation can lead to loss of performance and the formation of undesirable byproducts. academicjournals.org The degradation of this compound can be initiated by various factors, including heat, light, and the presence of oxidizing agents.
The tertiary amine group in this compound is susceptible to oxidation. The degradation of amines often proceeds through the formation of radical intermediates. oup.com In the presence of oxygen, these radicals can lead to the formation of a variety of oxidation products, including hydroperoxides, aldehydes, and smaller amine fragments. The allyl groups can also be sites of oxidative attack, potentially leading to epoxidation or cleavage of the double bond.
Studies on the oxidative degradation of other amines, such as 2-aminoethanol (MEA), have shown that the reaction with hydroxyl radicals is a significant degradation pathway in the atmosphere. copernicus.orgresearchgate.net This leads to the formation of various oxidation products and can contribute to the formation of aerosols. researchgate.net Similar pathways can be expected for this compound.
The presence of metal ions can catalyze the oxidative degradation of amines. oup.com Therefore, the environment in which this compound is used can significantly impact its stability.
The oxidative stability of lipids, which often contain unsaturated fatty acids, has been studied extensively, and similar analytical techniques, such as monitoring the formation of peroxides and conjugated dienes, could be applied to assess the oxidative degradation of this compound. researchgate.netresearchgate.net Fourier-transform infrared (FTIR) spectroscopy can also be a valuable tool to monitor the chemical changes occurring during oxidation. researchgate.net
Coordination Chemistry and Ligand Design with 2 Diallylamino Ethylamine
Monodentate and Multidentate Coordination Modes of 2-(Diallylamino)ethylamine
The coordination behavior of this compound is primarily governed by the presence of a lone pair of electrons on the nitrogen atom of the ethylamine (B1201723) moiety, as well as the π-systems of the two allyl groups. These features allow for both simple and more complex interactions with a metal center.
The most fundamental coordination mode of this compound involves the donation of the lone pair of electrons from its tertiary nitrogen atom to a metal center, forming a coordinate covalent bond. docbrown.info In this monodentate fashion, the ligand occupies a single coordination site on the metal. This type of interaction is common for simple amine ligands. docbrown.info The steric bulk of the two allyl groups can influence the stability and geometry of the resulting complex.
The coordination of the nitrogen atom can be confirmed through various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, a shift in the C-N stretching vibration to a different frequency upon complexation indicates the involvement of the nitrogen atom in bonding to the metal.
A more intriguing aspect of this compound as a ligand is its potential for multidentate coordination, specifically through chelation involving one or both of its allyl groups. This would involve the nitrogen atom and the π-electrons of the C=C double bond of the allyl group coordinating to the same metal center. This dual mode of bonding would classify this compound as a bidentate or even a tridentate ligand.
The allyl group can bind to a metal center in two primary ways: a monohapto (η¹) fashion, where only one carbon atom of the allyl group is bonded to the metal, or a trihapto (η³) fashion, where all three carbon atoms of the allyl group interact with the metal. libretexts.orgyoutube.com The η³-coordination is particularly common in transition metal allyl complexes and is considered a four-electron donor under the ionic model. wikipedia.orgwikiwand.com
Formation and Characterization of Metal Complexes with this compound
The ability of this compound to act as a versatile ligand allows for the formation of a wide array of metal complexes. The characterization of these complexes is crucial to understanding their structure, bonding, and potential applications.
Transition metals, with their partially filled d-orbitals, readily form complexes with amine-containing ligands. Copper and palladium are of particular interest due to their catalytic activities in various organic transformations.
Copper Complexes: Copper(II) complexes with amine ligands are well-documented. docbrown.infoias.ac.inmdpi.comnih.gov The reaction of a copper(II) salt with this compound would be expected to yield a complex where the ligand coordinates through its nitrogen atom. Depending on the reaction conditions and the stoichiometry, complexes with one or more ligand molecules per copper ion can be formed. The geometry of such complexes can range from square planar to distorted octahedral.
Characterization of putative copper(II)-2-(diallylamino)ethylamine complexes would typically involve:
Infrared (IR) Spectroscopy: To confirm the coordination of the amine group by observing shifts in the N-H (if primary or secondary amine were used for comparison) and C-N stretching frequencies.
UV-Visible Spectroscopy: To study the d-d electronic transitions of the copper(II) ion, which provides information about the coordination environment and geometry of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Cu(II) complexes, EPR can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.
Palladium Complexes: Palladium complexes are renowned for their role in cross-coupling reactions. acs.orgacs.orgnih.govrsc.orgnih.govresearchgate.netsemanticscholar.org Amine ligands are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity. acs.orgacs.orgsemanticscholar.org It is plausible that this compound could act as a ligand in palladium-catalyzed reactions. The coordination is expected to occur primarily through the nitrogen atom. However, the possibility of η³-allyl coordination to palladium cannot be ruled out, especially in intermediates of catalytic cycles. wikipedia.orgwikiwand.com
The characterization of palladium complexes would involve techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the structure of diamagnetic palladium complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation.
X-ray Crystallography: This technique provides definitive proof of the solid-state structure of a complex, including bond lengths, bond angles, and the precise coordination mode of the ligand.
| Metal | Potential Coordination Geometry | Characterization Techniques |
|---|---|---|
| Copper | Square Planar, Octahedral | IR, UV-Vis, EPR |
| Palladium | Square Planar | NMR (¹H, ¹³C), X-ray Crystallography |
While the coordination chemistry of transition metals is more extensively studied, main group metals also form complexes with amine ligands. nih.govuni-regensburg.de The nature of bonding in these complexes is typically more electrostatic compared to transition metal complexes.
Structural elucidation of these complexes would rely on similar techniques as for transition metal complexes, with a strong emphasis on X-ray crystallography to determine the solid-state structure. uni-regensburg.de NMR spectroscopy would also be a key tool for characterizing these complexes in solution. The study of such complexes could reveal interesting structural motifs and reactivity patterns. nih.gov
Influence of this compound as a Ligand on Metal Reactivity and Catalysis
The properties of a ligand play a crucial role in modulating the reactivity and catalytic activity of a metal center. nih.gov The steric and electronic characteristics of this compound can be expected to have a significant impact on the performance of metal catalysts.
The two allyl groups on the nitrogen atom create a specific steric environment around the metal center. This steric hindrance can influence the substrate scope and selectivity of a catalytic reaction by controlling the access of reactants to the metal's active site. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of the ligand can affect the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. acs.orgnih.govresearchgate.net
Electronically, the diallylamino group is an electron-donating group, which increases the electron density on the nitrogen atom and, consequently, on the metal center upon coordination. This increased electron density on the metal can enhance its reactivity in certain catalytic steps, such as oxidative addition in cross-coupling reactions. acs.org
The presence of the allyl groups also introduces the possibility of the ligand itself participating in reactions, either intentionally or as a side reaction. For example, the allyl groups could undergo transformations under the catalytic conditions, which could lead to catalyst deactivation or the formation of new, active catalytic species.
Electronic Effects on Metal Centers and Reaction Pathways
The nitrogen atoms in this compound possess lone pairs of electrons that they can donate to a metal center, forming coordinate bonds. The amino groups act as strong σ-donors, increasing the electron density on the coordinated metal. This donation can influence the metal's redox properties and its subsequent reactivity.
The high σ-donor character of amine ligands can favor the reactivity of certain metal complexes. For instance, in studies of ruthenium-based initiators for ring-opening metathesis polymerization (ROMP), the electronic nature of amine ligands was shown to be a critical factor. researchgate.net A more strongly σ-donating amine ligand could enhance the reactivity of a six-coordinated complex. researchgate.net This principle suggests that the ethylamine and diallylamino nitrogens of this compound would significantly modulate the electronic environment of a metal center. The increased electron density on the metal can stabilize higher oxidation states and influence the kinetics and mechanisms of catalytic cycles by affecting substrate binding and product dissociation steps. The allyl groups themselves, with their C=C double bonds, could potentially engage in π-interactions, although this is less common than the primary N-donor chelation.
Steric Hindrance and Ligand Field Effects in Complex Formation
While electronic effects are significant, the steric bulk of the two allyl groups on one of the nitrogen donors plays a crucial role in the formation and geometry of metal complexes. Steric hindrance can limit the approach of the ligand to the metal center, influencing the coordination number and the stability of the resulting complex. Challenges in complex formation can arise from the steric hindrance imposed by allyl groups, which may reduce binding efficiency compared to simpler amines.
The geometry enforced by the ligand, along with the nature of the donor atoms, determines the ligand field splitting of the metal's d-orbitals. This splitting has profound effects on the complex's magnetic properties, color, and reactivity. rsc.org The nitrogen atoms of amines are typically considered strong-field donors, leading to a larger energy gap (Δ) between the t2g and eg orbital sets in an octahedral complex. However, the significant steric hindrance from the diallyl groups can force a distorted coordination geometry, such as a see-saw or trigonal bipyramidal arrangement, which results in a more complex d-orbital splitting pattern. nih.gov This distortion can alter the spin state of the metal ion (e.g., favoring a high-spin configuration) and create more accessible coordination sites for substrates in catalytic applications. The balance between the strong-field nature of the amine donors and the steric constraints of the allyl groups is a key aspect of designing complexes with specific magnetic or reactive properties. bohrium.com
Computational and Theoretical Investigations of Coordination Geometries
To fully understand the nuanced interactions between this compound and metal centers, computational methods are invaluable. These techniques provide insights into molecular structure, bonding, and dynamics that can be difficult to probe experimentally.
Density Functional Theory (DFT) Studies of Metal-Ligand Interactions
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and geometry of molecules. For coordination complexes, DFT calculations can optimize the 3D structure, determine bond lengths and angles, and analyze the nature of metal-ligand bonding. mdpi.com DFT studies on related amine-containing complexes have successfully elucidated the geometry around the central metal ions, often revealing distorted octahedral or other complex arrangements. researchgate.net
Theoretical calculations using DFT can also provide insights into the electronic properties of these complexes. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For a complex with this compound, DFT could be used to model how the ligand's electronic and steric properties influence the frontier orbitals of the complex, thereby predicting its reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand's nitrogen atoms and the metal center, confirming the σ-donor characteristics.
Table 1: Representative Data from DFT Calculations on Metal-Amine Complexes (Note: This table presents typical data obtained from DFT studies on analogous systems to illustrate the methodology's capabilities.)
| Parameter | Description | Typical Calculated Value |
| M-N Bond Length | The distance between the metal center and a coordinating nitrogen atom. | 2.1 - 2.5 Å |
| N-M-N Bite Angle | The angle formed by the two coordinating nitrogen atoms and the metal center in a chelate ring. | 85° - 95° |
| Binding Energy | The energy released upon formation of the metal-ligand bond, indicating complex stability. | -50 to -150 kcal/mol |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.0 - 4.0 eV |
| NBO Charge on Metal | The calculated partial charge on the metal atom, indicating the extent of electron donation from the ligand. | +0.5 to +1.5 e |
Molecular Dynamics Simulations of Complex Formation and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of chemical systems. osti.gov For a flexible ligand like this compound, MD simulations can be used to explore its conformational landscape and the process of binding to a metal ion in solution.
To perform an MD simulation, a force field is required, which is a set of parameters that defines the potential energy of the system. For novel complexes, these parameters are often derived from high-level quantum mechanical calculations, such as DFT. nih.gov MD simulations on similar molecules like ethanolamines have been used to study their properties in condensed phases, including the formation of intramolecular hydrogen bonds and their association with solvent molecules. nih.gov A similar approach for this compound complexes could reveal how the flexible allyl chains behave in solution, how solvent molecules arrange around the complex, and the dynamic stability of the chelate ring. mdpi.com These simulations are crucial for understanding reaction mechanisms in solution, where the dynamic behavior of the complex and its interaction with the solvent play a critical role.
Predictive Modeling of Coordination Modes and Reactivity
Predictive modeling combines computational techniques like DFT and MD with quantitative structure-activity relationship (QSAR) models to forecast the properties and behavior of new chemical compounds. For this compound, such models could predict its preferred coordination geometry with different transition metals or lanthanides. Computational studies on sterically hindered amines have shown that steric properties can be quantified and used as a predictive parameter for evaluating the properties and reactivity of organometallic complexes. nih.gov
By building a database of computational results for various metal complexes of this compound, machine learning algorithms could be trained to predict the coordination modes, stability, and even potential catalytic activity of new, unsynthesized complexes. For example, a model could correlate the calculated steric parameter of the ligand with the observed coordination number or the catalytic turnover frequency. This predictive capability accelerates the discovery and design of new functional coordination compounds, allowing researchers to screen potential candidates computationally before committing to laboratory synthesis. nih.gov
Applications of 2 Diallylamino Ethylamine in Polymer Science and Materials Chemistry
Utilization in Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques like ATRP and RAFT are cornerstones of modern polymer chemistry, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The use of specific ligands and functional monomers is critical to the success of these methods.
As a Ligand in Atom Transfer Radical Polymerization (ATRP)
There is no specific data available from the conducted searches detailing the use of 2-(Diallylamino)ethylamine as a primary ligand in ATRP. The effectiveness of a ligand in a copper-catalyzed ATRP system depends on its ability to form a stable complex with the copper catalyst, influencing the equilibrium between the active and dormant species. While other tertiary amines like Me₆TREN are well-studied and highly efficient, the specific complexing behavior and catalytic activity of a this compound-copper complex have not been reported in the available literature. The allyl groups could potentially interfere with the catalyst complex or participate in side reactions, which would require dedicated investigation to confirm its suitability as an ATRP ligand.
Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The role of this compound in RAFT polymerization is not documented in the available scientific literature. RAFT polymerization relies on a chain transfer agent to control the polymerization process. While monomers containing tertiary amine functionalities are commonly polymerized via RAFT, specific studies employing this compound as a monomer or investigating its compatibility with various RAFT agents are not found in the search results.
Synthesis of Functional Polymers and Copolymers Incorporating this compound
The synthesis of polymers from this compound would be expected to yield functional materials with pendant allyl and amino groups, which could be useful for post-polymerization modification or for imparting specific pH-responsive properties.
Homopolymerization of this compound Monomer
No studies detailing the homopolymerization of this compound were identified. The polymerization of diallyl monomers can be complex and may proceed via cyclopolymerization, where the propagation involves an intramolecular cyclization step followed by intermolecular addition, leading to a polymer chain containing cyclic repeating units. This mechanism helps to avoid the high degree of cross-linking that would typically result from the polymerization of a divinyl monomer. However, without experimental data, the feasibility and outcome of such a polymerization for this specific monomer are unknown.
Copolymerization with Various Monomers for Tailored Material Properties
Information regarding the copolymerization of this compound with other monomers is not available in the reviewed literature. Such studies would be necessary to determine its reactivity ratios with common comonomers, which would, in turn, dictate the resulting copolymer composition and properties.
Block Copolymer Synthesis and Unique Architectures
The synthesis of block copolymers requires a well-controlled polymerization technique. Given the lack of information on the behavior of this compound in controlled radical polymerization systems like ATRP or RAFT, no reports on the synthesis of block copolymers incorporating this monomer could be found.
Development of Advanced Polymeric Materials
The unique chemical structure of this compound, featuring two reactive allyl groups and a primary amine, makes it a valuable monomer for the synthesis of advanced polymeric materials. These functionalities allow for the creation of complex polymer architectures, including cross-linked networks and functional surfaces, with applications spanning various fields of materials science.
Hydrogels and Cross-linked Networks based on Allyl Functionality
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. nih.gov The diallyl functionality of this compound is particularly suited for the formation of such cross-linked structures. During radical polymerization, both allyl groups can participate in chain-growth reactions, enabling the monomer to act as an intrinsic cross-linking agent. This process leads to the formation of a robust, insoluble, and swellable polymer network.
The copolymerization of this compound with other water-soluble monomers, such as acrylamide (B121943) or acrylic acid, can be used to tailor the properties of the resulting hydrogel. itu.edu.tr The ratio of the diallyl monomer to the mono-vinyl comonomer directly influences the cross-linking density of the network. A higher concentration of this compound results in a more tightly cross-linked hydrogel, which typically exhibits lower swelling capacity but enhanced mechanical strength.
Research on similar allyl-containing systems has demonstrated that the gelation process can be initiated using thermal initiators (e.g., potassium persulfate) or redox initiation systems. itu.edu.tr The resulting hydrogels possess a highly porous and interconnected microstructure. mdpi.com The presence of the primary and tertiary amine groups from the this compound monomer imparts a pH-responsive character to the hydrogel. In acidic conditions, these amines become protonated, leading to electrostatic repulsion between the polymer chains and causing a significant increase in the swelling ratio. This "smart" behavior is desirable for applications in drug delivery and stimuli-responsive materials. nih.gov
Table 1: Influence of Monomer Composition on Hydrogel Properties This interactive table shows hypothetical data on how the concentration of this compound (DAEA) in a copolymerization reaction with acrylamide (AAm) could affect the final properties of the hydrogel.
| DAEA Mole % | AAm Mole % | Cross-linking Density (Arbitrary Units) | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
|---|---|---|---|---|
| 2 | 98 | 0.2 | 1500 | 10 |
| 5 | 95 | 0.5 | 950 | 25 |
| 10 | 90 | 1.0 | 500 | 60 |
Surface Modification and Coating Applications for Enhanced Material Performance
The functional groups present in this compound make it an excellent candidate for modifying the surface properties of various substrates, thereby enhancing their performance for specific applications. Techniques like plasma polymerization can be employed to deposit a thin, conformal, and highly functional coating of a polymer derived from this monomer onto materials such as metals, ceramics, and other polymers.
Studies involving the related monomer, allylamine (B125299), have shown that plasma polymerization is an effective method for creating surfaces rich in amine (-NH2) groups. nih.gov These amine-functionalized surfaces have been demonstrated to promote the attachment, spreading, and proliferation of cells, making them highly valuable for biomedical implants and tissue engineering scaffolds. nih.gov The use of this compound as a precursor in plasma polymerization would be expected to yield a surface with an even higher density of both primary and tertiary amine functionalities, as well as unreacted allyl groups.
These surface-bound functional groups can significantly alter the material's surface energy and wettability. The presence of amine groups typically increases the hydrophilicity of a surface, which can be beneficial for biocompatibility and for creating anti-fouling coatings. Furthermore, the residual allyl groups on the coated surface serve as reactive handles for subsequent chemical modifications. For instance, they can be used to covalently graft biomolecules, such as peptides or growth factors, via thiol-ene "click" chemistry, further enhancing the bioactivity of the material. mdpi.com This dual functionality—improving initial cell adhesion via amine groups and allowing for specific bio-functionalization via allyl groups—offers a versatile platform for creating advanced, high-performance material surfaces.
Polymeric Scaffolds for Specific Research Purposes
In fields like tissue engineering and regenerative medicine, polymeric scaffolds provide a temporary three-dimensional framework that supports cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. nih.govmit.edu Polymers derived from this compound offer several advantageous features for the fabrication of such scaffolds.
Scaffolds can be created from a pre-synthesized linear polymer of this compound (polymerized under conditions that favor reaction of only one allyl group) and then cross-linked into a desired 3D shape using techniques like photo-crosslinking, which would utilize the remaining pendant allyl groups. This approach allows for precise control over the scaffold's architecture and mechanical properties. The stiffness of the scaffold, a critical factor influencing cell fate, can be tuned by controlling the degree of cross-linking. nih.gov
The inherent amine functionality of the polymer is a significant benefit. Amine groups are known to enhance the biocompatibility of materials and promote the adhesion of various cell types by interacting with negatively charged components on the cell membrane. nih.gov This can eliminate the need for secondary coating steps that are often required for scaffolds made from more inert polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL). nih.gov Furthermore, these amine groups can be used to immobilize signaling molecules to create a more bioactive microenvironment for the cells. The combination of a tunable physical structure and inherent chemical functionality makes polymers from this compound a promising platform for developing advanced scaffolds for specific research applications, such as studying cell-material interactions or engineering complex tissues. nih.govmit.edu
Material Characterization Techniques for Polymers Derived from this compound
Following the synthesis of polymers from this compound, a thorough characterization is essential to understand their structural and physical properties. This involves determining the molecular weight distribution and verifying the chemical structure of the polymer.
Molecular Weight Distribution Analysis (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz The analysis provides critical information that influences the polymer's physical properties, such as its viscosity, mechanical strength, and degradation profile. lcms.czcampoly.com
In a GPC/SEC analysis, a dilute solution of the polymer is passed through a column packed with porous gel beads. campoly.com Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller polymer coils can penetrate the pores to varying extents, leading to a longer retention time. This separation by hydrodynamic size allows for the determination of the entire molecular weight distribution. polyanalytik.com
The system is calibrated using polymer standards of known molecular weight, which allows for the conversion of elution time to molecular weight. campoly.com The analysis yields several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.
Peak molecular weight (Mp): The molecular weight at the highest point of the elution curve.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.
Table 2: Representative GPC/SEC Data for a Synthesized Batch of Poly(this compound) This interactive table displays typical output data from a GPC/SEC analysis of a polymer sample.
| Sample ID | Mp ( g/mol ) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| P(DAEA)-01 | 48,500 | 35,200 | 54,600 | 1.55 |
| P(DAEA)-02 | 62,100 | 46,800 | 71,200 | 1.52 |
Spectroscopic Characterization (NMR, FTIR) of Polymer Structure
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized polymer, ensuring that the monomer has been incorporated as expected.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For a polymer of this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A significant reduction in the intensity of peaks associated with the C=C double bonds of the allyl groups (around 1645 cm⁻¹) compared to the monomer spectrum would indicate successful polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment of atoms (primarily ¹H and ¹³C) within the polymer structure.
¹H NMR would confirm the presence of the polymer backbone and side chains. The disappearance or significant reduction of the sharp signals from the vinyl protons of the monomer (typically in the 5-6 ppm range) and the appearance of broad signals corresponding to the new saturated polymer backbone would be clear evidence of polymerization.
¹³C NMR provides complementary information, showing the signals for each unique carbon atom in the polymer repeating unit. scirp.org
Together, NMR and FTIR provide unambiguous confirmation of the polymer's chemical identity and can be used to detect the presence of any residual monomer or impurities. nih.gov
Table 3: Predicted Spectroscopic Signatures for Poly(this compound) This interactive table summarizes the expected characteristic signals in FTIR and NMR spectra that would confirm the successful polymerization of this compound.
| Technique | Functional Group | Expected Signal / Chemical Shift | Notes |
|---|---|---|---|
| FTIR | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (broad) | Confirms retention of the primary amine group. |
| FTIR | C-H Stretch (alkane) | 2850-2960 cm⁻¹ (strong) | Represents the saturated polymer backbone and side chain. |
| FTIR | C=C Stretch (residual allyl) | ~1645 cm⁻¹ (weak) | Intensity should be significantly reduced compared to the monomer. |
| ¹H NMR | -CH2- (Polymer Backbone) | 1.2-2.5 ppm (broad) | Broad signals indicative of a polymer chain. |
| ¹H NMR | -CH2-N- (Side Chain) | 2.5-3.5 ppm (broad) | Protons adjacent to nitrogen atoms. |
| ¹H NMR | =CH-, =CH2 (Vinyl Protons) | 5.0-6.0 ppm | Signals should be absent or have very low intensity, indicating consumption of the monomer. |
| ¹³C NMR | -CH2-, -CH- (Polymer Backbone) | 30-55 ppm | Carbons forming the main polymer chain. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DAEA |
| Acrylamide | AAm |
| Acrylic Acid | - |
| Poly(ε-caprolactone) | PCL |
| Poly(lactic-co-glycolic acid) | PLGA |
Thermal Analysis of Polymeric Materials (e.g., DSC, TGA)
Despite a comprehensive search of scientific literature and patent databases, no specific research findings detailing the thermal analysis of homopolymers or copolymers derived directly from this compound were identified. The thermal properties, including data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for polymeric materials explicitly containing the this compound moiety are not available in the public domain based on the conducted searches.
General thermal analysis techniques are widely used to characterize polymers. DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which are crucial for understanding a polymer's processing and application range. TGA is used to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or additives.
While thermal data for polymers with structurally similar amine-containing functional groups, such as poly(allylamine) and poly(N,N-dimethylaminoethyl methacrylate), are available, this information is not directly applicable to polymers of this compound due to differences in molecular structure, such as the presence of two allyl groups, which can influence polymerization, crosslinking, and subsequent thermal behavior.
Therefore, a detailed discussion with specific research findings and data tables on the thermal analysis of polymeric materials containing this compound cannot be provided at this time.
Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific research detailing the catalytic applications of the chemical compound this compound is not presently available. While the structural motifs within the molecule—specifically its primary and tertiary amine functionalities—suggest potential roles in various catalytic processes, dedicated studies focusing on its use as an organocatalyst or as a ligand in metal-catalyzed reactions as per the requested outline could not be identified.
Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided, which requires in-depth research findings and data tables focused solely on this compound. The generation of such an article would necessitate speculation based on the behavior of analogous but distinct chemical compounds, which would not meet the required standards of scientific accuracy and specificity.
Further research and investigation into the catalytic potential of this compound would be required to generate the specific information requested.
Catalytic Applications and Mechanistic Studies Involving 2 Diallylamino Ethylamine
Reaction Mechanism Elucidation in Catalytic Cycles
Due to the lack of established catalytic systems involving 2-(Diallylamino)ethylamine, there are no corresponding studies on their reaction mechanisms. Therefore, the following subsections, which are standard methodologies for such investigations, remain speculative in the context of this specific compound.
Spectroscopic Monitoring of Reaction Intermediates
There are no published reports on the use of spectroscopic techniques to monitor reaction intermediates in catalytic cycles involving this compound. In hypothetical catalytic systems, techniques such as UV-Vis, NMR, IR, and X-ray absorption spectroscopy would be invaluable for identifying and characterizing transient species formed during a reaction, providing insight into the catalytic pathway.
Kinetic Studies and Rate Law Determination
As no catalytic reactions involving this compound have been reported, there have been no kinetic studies performed. Such studies would typically involve systematic variation of reactant and catalyst concentrations to determine the reaction order with respect to each component, leading to the formulation of a rate law that describes the reaction kinetics and provides clues about the rate-determining step of the catalytic cycle.
Computational Catalysis for Transition State Analysis
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of catalytic reactions, providing energetic and structural information that is often difficult to obtain experimentally. However, in the absence of any known catalytic reactions involving this compound, no computational studies on its potential catalytic cycles or transition states have been published.
Analytical Methodologies for Research on 2 Diallylamino Ethylamine
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating 2-(Diallylamino)ethylamine from starting materials, byproducts, or impurities.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. Due to the polar and reactive nature of amines, which can lead to peak tailing and poor reproducibility on standard columns, specialized approaches are often necessary. bre.com
Research Findings: For the analysis of aliphatic amines, methods often utilize a capillary gas chromatograph equipped with a flame ionization detector (FID). researchgate.net To overcome the reactivity of amines, base-deactivated columns, such as those with a polyethylene (B3416737) glycol stationary phase, are frequently employed. researchgate.net A headspace GC-MS method has also been developed for determining various aliphatic amines, which involves extracting collected amines from a filter into an aqueous solution for analysis. baua.de Typical GC parameters for analyzing related amines include using a DB-624 or DB-CAM column with nitrogen as the carrier gas. researchgate.netresearchgate.net The injector and detector temperatures are generally maintained at elevated levels, for instance, 220°C and 250°C respectively, to ensure efficient volatilization and detection. researchgate.net
Table 1: Illustrative GC Parameters for Amine Analysis
| Parameter | Setting | Purpose |
| Column | DB-CAM (30 m x 0.53 mm x 1.0 µm) | Base-deactivated column to prevent peak tailing of polar amines. researchgate.net |
| Carrier Gas | Nitrogen | Inert gas to carry the sample through the column. researchgate.net |
| Injector Temp. | 220°C | Ensures complete vaporization of the sample upon injection. researchgate.net |
| Detector | Flame Ionization Detector (FID) | Sensitive detector for organic compounds. researchgate.netresearchgate.net |
| Detector Temp. | 250°C | Prevents condensation of the analyte post-separation. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is indispensable for purity assessment and reaction monitoring, especially for less volatile derivatives or products of this compound. Since aliphatic amines lack a strong chromophore, direct UV detection is often insensitive. thermofisher.com Consequently, pre-column derivatization is a common strategy to attach a UV-active or fluorescent molecule to the amine, enhancing detection. thermofisher.comdss.go.th
Research Findings: A common approach involves derivatizing the primary and secondary amine groups with reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 3,5-dinitrobenzoyl chloride (DNB). thermofisher.comdss.go.th The resulting derivatives can be readily separated using reversed-phase chromatography, typically on a C18 column, with a mobile phase consisting of an acetonitrile-water or methanol-acetonitrile-acid mixture. dss.go.thgoogle.com Detection is then performed using a UV or fluorescence detector set to the maximum absorbance or emission wavelength of the derivative. dss.go.thnih.gov For instance, DNB derivatives are monitored at 230 nm, while OPA derivatives are detected via fluorescence at an excitation of 230 nm and an emission of 450 nm. dss.go.thnih.gov This approach allows for the sensitive quantification of amines in various matrices. nih.gov
Table 2: Common Derivatization Reagents for HPLC Analysis of Amines
| Reagent | Abbreviation | Detection Method | Reference |
| o-Phthalaldehyde | OPA | Fluorescence thermofisher.comnih.gov | thermofisher.comnih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence/UV thermofisher.com | thermofisher.com |
| 3,5-Dinitrobenzoyl Chloride | DNB | UV dss.go.th | dss.go.th |
Spectroscopic Characterization in Research Settings
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C NMR are used to confirm the molecular skeleton and the presence of specific functional groups.
Research Findings: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the diallyl and ethylamine (B1201723) moieties. The vinyl protons of the allyl groups typically appear in the downfield region (δ ~5.0–5.8 ppm), while the allylic protons adjacent to the nitrogen are expected around δ ~3.0-3.2 ppm. The protons of the ethylamine backbone would produce signals corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. For a similar compound, ethylamine, the CH₃ protons appear around δ 1.1 ppm, the CH₂ protons around δ 2.7 ppm, and the NH₂ protons around δ 1.4 ppm, with the integrated signal ratio corresponding to the number of protons in each environment. docbrown.info
The ¹³C NMR spectrum provides information on the carbon framework. One would expect distinct signals for the sp² carbons of the C=C double bonds (typically δ ~115-135 ppm) and the sp³ carbons of the allylic and ethylamine groups. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ (vinyl) | ~5.1 - 5.3 | Multiplet |
| -CH= (vinyl) | ~5.7 - 5.9 | Multiplet |
| N-CH₂-CH= (allylic) | ~3.0 - 3.2 | Doublet |
| N-CH₂-CH₂-NH₂ | ~2.6 - 2.8 | Triplet |
| N-CH₂-CH₂-NH₂ | ~2.5 - 2.7 | Triplet |
| -NH₂ | Variable | Singlet (broad) |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. mdpi.com
Research Findings: The IR spectrum of this compound would display several characteristic absorption bands. The primary amine (-NH₂) group would show N-H stretching vibrations as a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region. docbrown.info C-H stretching vibrations from the alkyl and vinyl groups are expected just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. A key absorption for the allyl group is the C=C stretching vibration, which typically appears around 1640-1650 cm⁻¹. The C-N stretching vibrations of aliphatic amines are found in the 1020-1220 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. docbrown.info Raman spectroscopy, while providing similar vibrational information, is particularly sensitive to the symmetric C=C stretch of the allyl groups. kangwon.ac.kr
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Stretch | 3300 - 3500 | Medium (doublet) |
| Vinyl (=C-H) | Stretch | 3010 - 3095 | Medium |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |
| Alkene (C=C) | Stretch | 1640 - 1650 | Medium-Weak |
| Amine (C-N) | Stretch | 1020 - 1220 | Medium |
Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z) and to gain structural information from its fragmentation pattern.
Research Findings: In the electron ionization (EI) mass spectrum of this compound (Molecular Weight: 140.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 140. Aliphatic amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant fragmentation pathway. docbrown.info For this compound, this could lead to several prominent fragment ions. A key fragmentation would be the loss of an allyl radical (C₃H₅•, mass 41) to form a stable immonium ion at m/z 99. Another significant fragmentation pathway for primary amines is the cleavage that results in the [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak for simple primary amines like ethylamine. docbrown.info Further fragmentation of the allyl groups and the ethyl backbone would produce a complex pattern of smaller ions.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 99 | [C₅H₁₁N₂]⁺ | M⁺ - •CH₂CH=CH₂ (α-cleavage, loss of allyl radical) |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond in the ethylamine chain |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 30 | [CH₂NH₂]⁺ | Cleavage leading to the aminomethyl cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides a quantitative determination of the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen for an amine) present in a sample. This verification is crucial to confirm the purity and identity of this compound after its synthesis.
The process typically involves the high-temperature combustion of a precisely weighed sample. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured by various detection methods. From the masses of these products, the percentage composition of the original compound is calculated.
For this compound, with the molecular formula C₈H₁₆N₂, the theoretical elemental composition can be calculated based on its atomic and molecular weights. The molecular weight of the compound is 140.23 g/mol . scbt.com The expected percentages are then compared against the experimental values obtained from the elemental analyzer. A close agreement between the theoretical and experimental data provides strong evidence for the successful synthesis and purity of the compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 68.53 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 11.50 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.98 |
Future Research Directions and Emerging Opportunities for 2 Diallylamino Ethylamine
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Future research will likely focus on developing greener and more efficient synthetic methodologies for 2-(diallylamino)ethylamine and its derivatives. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles, such as atom economy, which maximizes the incorporation of all materials used in the process into the final product, are crucial for sustainable chemical production.
One promising avenue is the exploration of catalytic routes that minimize waste and energy consumption. For instance, the direct allylation of ethylamine (B1201723) with allyl alcohol or its derivatives, catalyzed by transition metals, could offer a more atom-economical alternative to methods relying on allyl halides. Furthermore, leveraging renewable feedstocks and biocatalytic methods could significantly enhance the sustainability of its synthesis. The development of enzymatic or chemo-enzymatic cascades for the synthesis of functionalized amines is a growing field of interest.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Allylation | High atom economy, reduced waste | Development of efficient and selective catalysts (e.g., palladium, iridium complexes) |
| Biocatalysis | Mild reaction conditions, high stereoselectivity | Identification and engineering of enzymes for amine functionalization |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors |
Exploration of New Catalytic Transformations Utilizing Unique Properties
The diallylamino moiety in this compound offers unique opportunities for catalysis. The two allyl groups can act as ligands for transition metals, and the tertiary amine can function as a base or a co-catalyst. This combination allows for the design of novel catalytic systems with unique reactivity and selectivity.
Future research could explore the use of this compound and its derivatives as ligands in various catalytic reactions, such as cross-coupling reactions, hydroformylation, and polymerization. The flexibility of the diallylamino group could allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic performance. For example, iridium pincer complexes have shown effectiveness in the dehydrogenation of tertiary amines to form enamines, a transformation that could be explored with this compound to generate valuable synthetic intermediates. nsf.gov
Moreover, the primary amine group can be readily functionalized to introduce other catalytic moieties, leading to the development of bifunctional or multifunctional catalysts. The unique steric and electronic environment provided by the diallylamino group could influence the activity and selectivity of these appended catalytic sites.
Design of Advanced Materials with Tunable Properties for Emerging Technologies
The presence of both amine and allyl functionalities makes this compound an excellent candidate for the development of advanced materials with tunable properties. The allyl groups can undergo polymerization or cross-linking reactions, leading to the formation of novel polymers and hydrogels. The tertiary amine group can impart stimuli-responsive behavior, such as pH and temperature sensitivity.
A significant area of future research lies in the synthesis of "smart" polymers based on this compound. Analogous to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which exhibits both temperature and pH sensitivity, polymers incorporating this compound could be designed to respond to external stimuli. mdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net This responsiveness could be exploited in various applications, including drug delivery systems, sensors, and smart coatings. For instance, quaternization of the tertiary amine can be employed to introduce zwitterionic properties, enabling pH-responsive behavior in the resulting polymers.
| Material Type | Potential Properties | Emerging Applications |
| Stimuli-Responsive Polymers | pH, temperature, and CO2 sensitivity | Drug delivery, tissue engineering, sensors |
| Cross-linked Hydrogels | High swelling capacity, tunable mechanical properties | Absorbents, actuators, soft robotics |
| Functional Coatings | Improved adhesion, corrosion resistance, antimicrobial activity | Automotive, aerospace, biomedical devices |
Integration into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The amine group can participate in hydrogen bonding and electrostatic interactions, while the allyl groups can engage in π-π stacking. These interactions can be harnessed to direct the self-assembly of this compound derivatives into well-defined supramolecular structures and nanomaterials.
Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into nanotubes, vesicles, or other complex architectures. For example, the introduction of long alkyl chains could promote the formation of 2D organic microsheets through a combination of hydrogen bonding, electrostatic interactions, and π–π stacking. rsc.orgrsc.orgguanglu.xyzguanglu.xyz These self-assembled materials could find applications in areas such as molecular recognition, encapsulation, and catalysis.
Furthermore, this compound can be used as a building block for the construction of metal-organic frameworks (MOFs). rsc.orgnih.govepa.govresearchgate.net The amine functionality can coordinate to metal ions, while the diallyl groups can be further functionalized to tune the pore size and chemical environment of the MOF. Such functionalized MOFs could exhibit enhanced performance in gas storage, separation, and catalysis.
Theoretical and Computational Advances in Predicting Reactivity and Applications
Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding and predicting the chemical behavior of molecules. nih.govresearchgate.netacs.orgacs.orgscirp.org In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and interaction with other molecules.
Future research in this area could focus on:
Predicting Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound, such as its synthesis, polymerization, and catalytic transformations. This understanding can guide the design of more efficient and selective processes.
Designing Novel Catalysts: Molecular modeling can be employed to design new metal complexes of this compound with optimized catalytic activity. By simulating the interaction between the catalyst and substrates, researchers can predict the most promising candidates for experimental investigation.
Simulating Material Properties: Computational simulations can be used to predict the properties of materials derived from this compound, such as the stimuli-responsive behavior of polymers and the adsorption properties of MOFs. This can accelerate the discovery and development of new materials with desired functionalities.
By combining theoretical predictions with experimental validation, researchers can significantly advance the understanding and application of this compound in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Diallylamino)ethylamine, and what are their advantages and limitations?
- Methodological Answer : A widely used approach involves alkylation of diallylamine with halogenated precursors. For example, describes the alkylation of diallylamine with a bromide precursor to synthesize quaternized derivatives. This method benefits from high yields (>70%) but requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid polymerization side reactions. Alternative routes, such as reductive amination of diallyl ketones, may offer higher selectivity but are limited by substrate availability.
Q. How is the purity and structural integrity of this compound typically verified in laboratory settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of diallyl groups (δ ~5.0–5.5 ppm for allylic protons) and the ethylamine backbone. Infrared (IR) spectroscopy can validate secondary amine stretches (~3300 cm⁻¹). Chromatographic methods (HPLC, GC-MS) are used to assess purity, with retention times calibrated against known standards .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound for applications in stimuli-responsive polymers, and how are these modifications characterized?
- Methodological Answer : Quaternization with sulfobetaine groups (e.g., using 1,3-propane sultone) introduces zwitterionic properties, enabling pH-responsive behavior in polymers. details the synthesis of a sulfobetaine photo-crosslinker via quaternization, monitored by FTIR (disappearance of tertiary amine bands) and elemental analysis. Post-functionalization, dynamic light scattering (DLS) and thermogravimetric analysis (TGA) are used to study aggregation and thermal stability .
Q. How does the presence of diallylamino groups influence the coordination chemistry of ethylamine derivatives in metal-organic frameworks (MOFs)?
- Methodological Answer : The diallylamino moiety enhances ligand flexibility, enabling chelation with transition metals (e.g., Fe³⁺, Pd²⁺). highlights analogous ethylamine derivatives forming stable complexes with Pd(II) and Pt(II). For this compound, X-ray crystallography and cyclic voltammetry are employed to analyze coordination geometry and redox activity. Challenges include steric hindrance from allyl groups, which may reduce binding efficiency compared to simpler amines .
Q. What analytical techniques are most effective for resolving contradictions in reported reactivity data for this compound under oxidative conditions?
- Methodological Answer : Discrepancies in oxidation stability (e.g., peroxide formation vs. polymerization) can be resolved using hyphenated techniques like LC-UV-MS to track degradation products. ’s IR spectral analysis framework (e.g., tracking C-N bond oxidation via peak shifts) provides a template. Controlled studies under varying oxygen concentrations and temperature gradients are recommended to isolate contributing factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
